3-Amino-4-methoxybenzisoxazole is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its systematic name is 4-methoxy-1,2-benzisoxazol-3-amine, and it has the CAS number 177995-40-3. This compound is recognized for its potential applications in drug development due to its structural features, which allow for various chemical modifications.
The compound is classified under several categories based on its chemical properties. According to the European Regulation (EC) No 1272/2008, it is categorized as a Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . These classifications highlight the need for caution when handling the substance.
The synthesis of 3-amino-4-methoxybenzisoxazole can be achieved through several methods. One notable approach involves the reduction of 3-nitro-4-methoxybenzoic acid derivatives. A typical synthetic route includes:
The molecular formula of 3-amino-4-methoxybenzisoxazole is C9H10N2O2. Its structure features a benzisoxazole ring, which consists of a fused benzene and isoxazole ring, with an amino group and a methoxy group attached to it. The presence of these functional groups contributes to its biological activity.
Key structural data include:
3-Amino-4-methoxybenzisoxazole participates in various chemical reactions due to its functional groups:
These reactions are crucial for the development of analogs with varied pharmacological properties.
The mechanism of action for 3-amino-4-methoxybenzisoxazole largely depends on its application in biological systems. It is believed to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can modulate the activity of target proteins or enzymes, potentially leading to therapeutic effects.
For instance, compounds similar to this one have shown promise as inhibitors or modulators in pathways relevant to diseases such as cancer or neurological disorders .
The physical properties of 3-amino-4-methoxybenzisoxazole include:
Chemical properties include:
3-Amino-4-methoxybenzisoxazole has several applications in scientific research:
The benzisoxazole scaffold has emerged as a structurally privileged pharmacophore in medicinal chemistry due to its versatile binding capabilities and favorable physicochemical properties. Early drug discovery efforts identified this heterocyclic system as a critical component in several first-generation therapeutics. Zonisamide, an anticonvulsant approved in 1989, features an unsubstituted benzisoxazole core that facilitates sodium channel blockade and carbonic anhydrase inhibition [1]. Similarly, the atypical antipsychotic Risperidone (1993) incorporates a fluorine-substituted benzisoxazole moiety that enhances serotonin 5-HT₂ₐ receptor binding while maintaining dopamine D₂ receptor antagonism [1] [4]. These pioneering agents established the benzisoxazole nucleus as a valuable template for central nervous system (CNS) drug development.
The strategic incorporation of amino and methoxy substituents marked a significant evolution in scaffold optimization. Researchers discovered that introducing a 3-amino group dramatically improved hydrogen-bonding capacity with biological targets, while the 4-methoxy moiety enhanced metabolic stability and membrane permeability. This synergistic modification pattern is exemplified in the preclinical candidate Donecopride, which combines a 3-amino-4-methoxybenzisoxazole unit with a N-benzylpiperidine fragment to create a dual-acting acetylcholinesterase (AChE) inhibitor and 5-HT₄ receptor agonist [9]. Structural analyses revealed that the 3-amino group forms critical hydrogen bonds with Thr83 and Gly122 in the AChE catalytic site, while the 4-methoxy substituent occupies a hydrophobic subpocket, contributing to nanomolar inhibitory potency (IC₅₀ = 16 nM) [9].
Table 1: Evolution of Key Benzisoxazole-Based Therapeutics
Compound | Substitution Pattern | Primary Target | Therapeutic Application | Approval/Status |
---|---|---|---|---|
Zonisamide | Unsubstituted | Sodium channels, CA | Epilepsy | Approved (1989) |
Risperidone | 6-Fluoro substitution | 5-HT₂ₐ/D₂ receptors | Schizophrenia | Approved (1993) |
Compound B* | 3-Amino substitution | Acetylcholinesterase | Alzheimer's (preclinical) | Research compound |
Donecopride | 3-Amino-4-methoxy | AChE/5-HT₄ receptor | Alzheimer's (preclinical) | Research compound |
Vabicaserin | 4-Methoxy substitution | 5-HT₂c receptor | Psychiatric disorders | Phase II discontinued |
Recent synthetic advancements have enabled precise functionalization of the benzisoxazole core through innovative cyclization strategies. Modern approaches include:
The 3-amino-4-methoxybenzisoxazole motif has become a cornerstone in designing multitarget-directed ligands (MTDLs) due to its unique capacity to simultaneously modulate disparate biological targets. This capability stems from the scaffold's distinct electronic and steric properties: the electron-donating methoxy group creates a region of high electron density that facilitates π-π stacking interactions, while the amino group serves as both hydrogen bond donor and acceptor, enabling versatile recognition of complementary residues in enzyme active sites and receptor domains [9] [7].
In oncology, the scaffold demonstrates remarkable affinity for tyrosine kinases. FMS kinase inhibitors featuring the 3-amino-4-methoxybenzisoxazole core show nanomolar potency against hematopoietic cancer cell lines. Compound 6a (IC₅₀ = 9.95 nM against FMS kinase) exemplifies this application, where the benzisoxazole moiety acts as a hinge-binding motif that anchors the inhibitor to the ATP-binding site while the appended aryl groups extend into hydrophobic regions [3]. Molecular modeling confirms that the amino group forms a critical hydrogen bond with the kinase backbone, while the methoxy substituent orients the molecule optimally within the binding cleft. This precise interaction profile enables selective inhibition of FMS kinase over 45 other kinases, highlighting the scaffold's potential for targeted cancer therapy [3].
Table 2: Bioactive Derivatives Featuring 3-Amino-4-methoxybenzisoxazole
Compound | Biological Targets | Potency | Therapeutic Area | Structural Features |
---|---|---|---|---|
6a | FMS kinase | IC₅₀ = 9.95 nM | Hematological cancers | 3-Amino hinge binder with extended aryl tail |
32a | AChE / 5-HT₄ receptor | AChE IC₅₀ = 16 nM; 5-HT₄ Kᵢ = 8.5 nM | Alzheimer's disease | Rigidified donecopride analog |
Hybrid 17 | DNA gyrase | MIC = 3-5 μg/mL (fungi) | Antimicrobial | Amino acid/peptide conjugate |
Compound 3 | 5-HT₄ receptor / SERT | Kᵢ = 9.6 nM (5-HT₄) | Depression | Piperidine-azine conjugation |
Benzisoxazole-azole hybrids | Topoisomerase II | IC₅₀ = 2 μM (vs. 10 μM etoposide) | Broad-spectrum anticancer | Methyl-phenyl extension |
The scaffold's most promising applications emerge in neurodegenerative disorders, particularly Alzheimer's disease, where it enables simultaneous targeting of cholinergic and monoaminergic systems. The rigidification strategy applied to Donecopride produced compound 32a (3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole), which maintains dual AChE inhibition (IC₅₀ = 16 nM) and 5-HT₄ receptor binding (Kᵢ = 8.5 nM) [9]. Docking simulations in human AChE demonstrate that the benzisoxazole ring occupies the peripheral anionic site (PAS), with the 4-methoxy group forming hydrophobic contacts with Trp286. Simultaneously, the protonatable piperidine nitrogen interacts with the catalytic anionic site (CAS), creating a dual-site inhibitor that blocks both catalytic activity and amyloid-β aggregation promoted by AChE [9] [1].
The 5-HT₄ receptor agonist activity provides complementary disease-modifying effects by promoting non-amyloidogenic processing of amyloid precursor protein (APP). The scaffold's conformational restraint enhances selectivity for 5-HT₄ over related monoamine receptors, as evidenced by Brodney's benzisoxazole derivatives that maintain >100-fold selectivity against 5-HT₃ and dopamine receptors [9]. This selectivity profile is crucial for avoiding off-target effects in complex CNS disorders.
Structural hybridization strategies have extended the scaffold's utility to infectious diseases. Conjugation of 3-amino-4-methoxybenzisoxazole with amino acid/peptide motifs yields compounds with enhanced antimicrobial profiles. Compound 17 demonstrates remarkable broad-spectrum activity against fungal species (MIC = 3-5 μg/mL), outperforming reference drugs by 5-fold [10]. The antimicrobial mechanism involves disruption of microbial membrane integrity, where the benzisoxazole moiety penetrates lipid bilayers while the peptide component promotes target-specific interactions. Electron-withdrawing group substitutions (particularly fluoro and chloro) further enhance potency, as evidenced by urea/thiourea derivatives 18 and 19 that show 20-25-fold greater activity than standards against drug-resistant pathogens [1] [10].
The strategic incorporation of the 3-amino-4-methoxybenzisoxazole moiety into MTDLs represents a paradigm shift in drug design. By enabling balanced polypharmacology within a single molecular framework, this versatile scaffold addresses the inherent limitations of single-target agents for complex multifactorial diseases. Ongoing research continues to explore its application across diverse therapeutic areas through rational structural hybridization and computational modeling approaches.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8